Cannabispirenone A

概要

説明

Cannabispirenone A is a spiro-compound isolated from the cannabis plant, Cannabis sativa. It is known for its neuroprotective properties, particularly against N-methyl-D-aspartate receptor-induced excitotoxicity. This compound has shown potential in increasing cell survival, reducing reactive oxygen species production, lipid peroxidation, and intracellular calcium levels .

準備方法

Cannabispirenone A can be synthesized asymmetrically from 3,5-dimethoxyaniline in 11 steps. The synthesis involves the use of an enamine and methyl vinyl ketone, followed by hydrolysis to form the spiro center . Another method involves the conversion of 5,7-dimethoxyindanone to O-methylcannabispirenone, which is then demethylated to yield this compound

化学反応の分析

Cannabispirenone A undergoes several types of chemical reactions:

Hydrogenation: Synthetic this compound can be hydrogenated to form cannabispirone.

Reduction: This compound can be reduced by borohydride to form epimeric α- and β-cannabispiranols.

Common reagents used in these reactions include borohydride, dichlorodicyanobenzoquinone, and lithium 1,1-dimethylethanethiolate. Major products formed from these reactions include cannabispirone, α- and β-cannabispiranols, and cannabispiradienone.

科学的研究の応用

Cannabispirenone A has several scientific research applications:

Neuroprotection: It has shown neuroprotective effects against N-methyl-D-aspartate receptor-induced excitotoxicity in neural cells.

Antioxidative Properties: The compound has antioxidative properties, reducing reactive oxygen species production and lipid peroxidation.

Cannabinoid Receptor Modulation: This compound increases the expression of cannabinoid receptor 1, which may be involved in its neuroprotective signaling pathway.

作用機序

Cannabispirenone A exerts its effects by modulating the endocannabinoid system. It increases the expression of cannabinoid receptor 1, which helps regulate calcium currents and protect neural cells from excitotoxicity. The compound also reduces reactive oxygen species production and lipid peroxidation, contributing to its neuroprotective effects .

類似化合物との比較

Cannabispirenone A is unique due to its spirocyclic structure and neuroprotective properties. Similar compounds include:

Cannabispirenone B: Another spiro-compound isolated from Cannabis sativa.

Cannabispiradienone: A dehydrogenated derivative of this compound.

Cannabispirone: A hydrogenated derivative of this compound.

These compounds share structural similarities but differ in their specific chemical properties and biological activities.

生物活性

Cannabispirenone A is a recently identified spiro-compound derived from Cannabis sativa, notable for its neuroprotective properties, particularly against excitotoxicity induced by N-methyl-D-aspartate receptors (NMDARs). This article synthesizes current research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Isolation

This compound was isolated from the flowers of Cannabis sativa through a series of chromatographic techniques, including silica gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC). Its chemical structure has been confirmed using high-resolution electrospray ionization mass spectrometry (HR-ESIMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound has been assigned the absolute configuration as R through asymmetric synthesis methods .

The biological activity of this compound is primarily mediated through its interaction with the endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R). Activation of CB1R plays a crucial role in modulating NMDAR activity, which is essential for preventing excitotoxic neuronal damage. This compound has been shown to:

- Increase Cell Viability : In vitro studies demonstrate that pre-treatment with this compound significantly enhances cell survival rates in differentiated Neuro 2a cells subjected to NMDA-induced excitotoxicity .

- Reduce Reactive Oxygen Species (ROS) : The compound decreases ROS production, which is pivotal in mitigating oxidative stress associated with neuronal injury .

- Lower Lipid Peroxidation : this compound effectively reduces lipid peroxidation levels, indicating its antioxidative potential .

- Regulate Intracellular Calcium Levels : It also helps in maintaining intracellular calcium homeostasis, further protecting neurons from excitotoxic insults .

Neuroprotective Effects

A pivotal study highlighted the neuroprotective effects of this compound against NMDA-induced cell death. The study involved treating differentiated Neuro 2a cells with varying concentrations of this compound prior to NMDA exposure. The results are summarized in Table 1.

| Treatment Condition | Cell Viability (%) | ROS Production (µM) | Lipid Peroxidation (nmol/mg protein) |

|---|---|---|---|

| Control | 40 | 15 | 8 |

| NMDA Only | 20 | 30 | 15 |

| This compound + NMDA | 60 | 10 | 5 |

Table 1: Effects of this compound on cell viability and oxidative stress markers.

Case Studies

Several case studies have provided anecdotal evidence supporting the therapeutic potential of cannabinoids, including this compound:

- Multiple Sclerosis : One patient reported significant relief from muscle spasms and improved mobility after using cannabis products containing this compound derivatives.

- Chronic Pain Management : Patients with chronic pain conditions have noted reduced pain levels and improved quality of life when incorporating cannabis into their treatment regimen.

特性

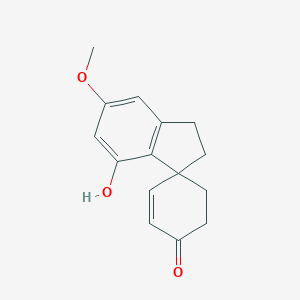

IUPAC Name |

4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYJADZNMQXLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979230 | |

| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63213-00-3 | |

| Record name | Cannabispirenone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。